

Application Notes and Protocols for Azido-PEG7-acid in Cell Surface Modification

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Compound of Interest

Compound Name: Azido-PEG7-acid

Cat. No.: B11931924

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Introduction

Azido-PEG7-acid is a bifunctional molecule that serves as a valuable tool for the modification of cell surfaces. This heterobifunctional linker possesses a terminal azide group and a carboxylic acid, separated by a hydrophilic 7-unit polyethylene glycol (PEG) spacer. The carboxylic acid allows for covalent attachment to primary amines on the cell surface, such as those on lysine residues of proteins. The azide group provides a bioorthogonal handle for subsequent "click chemistry" reactions, enabling the attachment of a wide variety of molecules, including fluorophores, biotin, drugs, or targeting ligands.[1][2][3][4] The PEG spacer enhances solubility and reduces non-specific binding.[5][6]

This document provides detailed protocols for two primary methods of cell surface modification using **Azido-PEG7-acid**:

- **Direct Conjugation to Cell Surface Amines:** This method utilizes carbodiimide chemistry to directly attach the carboxylic acid group of **Azido-PEG7-acid** to primary amines on the cell surface.
- **Modification of Azide-Labeled Cells:** This two-step approach first introduces azide groups onto the cell surface through metabolic glycoengineering. Subsequently, a molecule of interest is conjugated to **Azido-PEG7-acid**, and this complex is then "clicked" onto the azide-functionalized cells via strain-promoted alkyne-azide cycloaddition (SPAAC).

Data Presentation

Table 1: Quantitative Parameters for Direct Conjugation of Carboxy-PEGs to Cell Surface Amines

Parameter	Typical Range/Value	Notes	Reference(s)
Azido-PEG7-acid Concentration	1 - 10 mM	Optimization is crucial to balance labeling efficiency and potential cytotoxicity.	[7] [8]
EDC Concentration	2 - 20 mM	A molar excess relative to the PEG-acid is typically used.	[7] [8] [9]
Sulfo-NHS Concentration	5 - 50 mM	Added to increase the stability of the active ester intermediate.	[9]
Reaction pH	6.0 - 7.5	Activation with EDC/NHS is more efficient at slightly acidic pH, while the reaction with amines is favored at neutral to slightly basic pH.	[7] [9] [10]
Reaction Time	1 - 2 hours	Can be performed at room temperature or 4°C.	[7] [11]
Quenching Reagent	10-50 mM Tris, Glycine, or Hydroxylamine	Used to stop the reaction by consuming unreacted NHS-esters.	[7]

Typical Labeling Efficiency	Variable	Highly dependent on cell type, reagent concentrations, and reaction conditions. Can be assessed by flow cytometry using a fluorescent azide-reactive probe.	[12] [13] [14]
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Table 2: Quantitative Parameters for Metabolic Labeling and Click Chemistry

Parameter	Typical Range/Value	Notes	Reference(s)
Azido Sugar (e.g., Ac ₄ ManNAz) Concentration	10 - 100 μ M	Concentration should be optimized for the specific cell line to maximize azide expression while minimizing cytotoxicity.	[1]
Azido Sugar Incubation Time	24 - 72 hours	Allows for metabolic incorporation of the azido sugar into cell surface glycans.	[1]
DBCO-Functionalized Probe Concentration	10 - 50 μ M	The probe is reacted with the azide-labeled cells.	
Click Reaction Time (SPAAC)	30 - 60 minutes	Typically performed at room temperature or 37°C.	
Click Reaction Efficiency on Cells	>18% (on membrane proteins)	Efficiency can be influenced by the accessibility of the azide groups and the specific DBCO-reagent used.	[15][16]
Detection Method	Flow Cytometry, Fluorescence Microscopy	Quantification of labeling is typically performed using fluorescently tagged probes.	

Experimental Protocols

Protocol 1: Direct Conjugation of Azido-PEG7-acid to Cell Surface Amines

This protocol describes the direct attachment of **Azido-PEG7-acid** to primary amines on the cell surface using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Materials:

- Cells in suspension (e.g., 1×10^6 cells/mL)
- **Azido-PEG7-acid**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 50 mM MES, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Quenching Buffer: 50 mM Tris-HCl, pH 7.5
- Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

- Cell Preparation:
 - Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g, 5 minutes).
 - Resuspend the cell pellet in ice-cold Activation Buffer to a concentration of $1-5 \times 10^7$ cells/mL.
- Activation of **Azido-PEG7-acid**:
 - Immediately before use, prepare a 100 mM stock solution of **Azido-PEG7-acid** in anhydrous DMSO.

- Prepare fresh 200 mM EDC and 500 mM Sulfo-NHS solutions in Activation Buffer.
- In a separate microcentrifuge tube, add **Azido-PEG7-acid** stock solution to Activation Buffer to a final concentration of 10 mM.
- Add EDC and Sulfo-NHS solutions to the **Azido-PEG7-acid** solution to final concentrations of 20 mM and 50 mM, respectively.
- Incubate for 15 minutes at room temperature to activate the carboxylic acid.
- Conjugation to Cells:
 - Add the activated **Azido-PEG7-acid** solution to the cell suspension from step 1.
 - Incubate for 1-2 hours at room temperature with gentle mixing.
- Quenching and Washing:
 - Add Quenching Buffer to the cell suspension and incubate for 10 minutes at room temperature to stop the reaction.
 - Wash the cells three times with ice-cold PBS by centrifugation (300 x g, 5 minutes).
- Downstream Applications:
 - The azide-modified cells are now ready for subsequent click chemistry reactions with alkyne- or DBCO-functionalized molecules.

Protocol 2: Modification of Azide-Labeled Cells via Metabolic Glycoengineering and Click Chemistry

This protocol involves a two-stage process: first, introducing azide groups onto the cell surface via metabolic glycoengineering, and second, reacting these azide groups with a DBCO-functionalized probe. This example uses a fluorescent probe for detection.

Part A: Metabolic Labeling of Cells with Azido Sugars

Materials:

- Cells cultured in appropriate growth medium
- Azido Sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac₄ManNAz)
- Anhydrous DMSO

Procedure:

- Prepare Azido Sugar Stock Solution:
 - Dissolve Ac₄ManNAz in anhydrous DMSO to a concentration of 50 mM.
 - Store the stock solution at -20°C.
- Cell Culture and Labeling:
 - Plate cells at a density that will not result in over-confluence at the end of the incubation period.
 - Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. A vehicle-only (DMSO) control should be run in parallel.
 - Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Harvesting Azide-Labeled Cells:
 - Harvest the cells using a non-enzymatic cell dissociation solution or by gentle scraping.
 - Wash the cells twice with ice-cold PBS.

Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Fluorophore

Materials:

- Azide-labeled cells from Part A
- DBCO-functionalized fluorophore (e.g., DBCO-AF488)

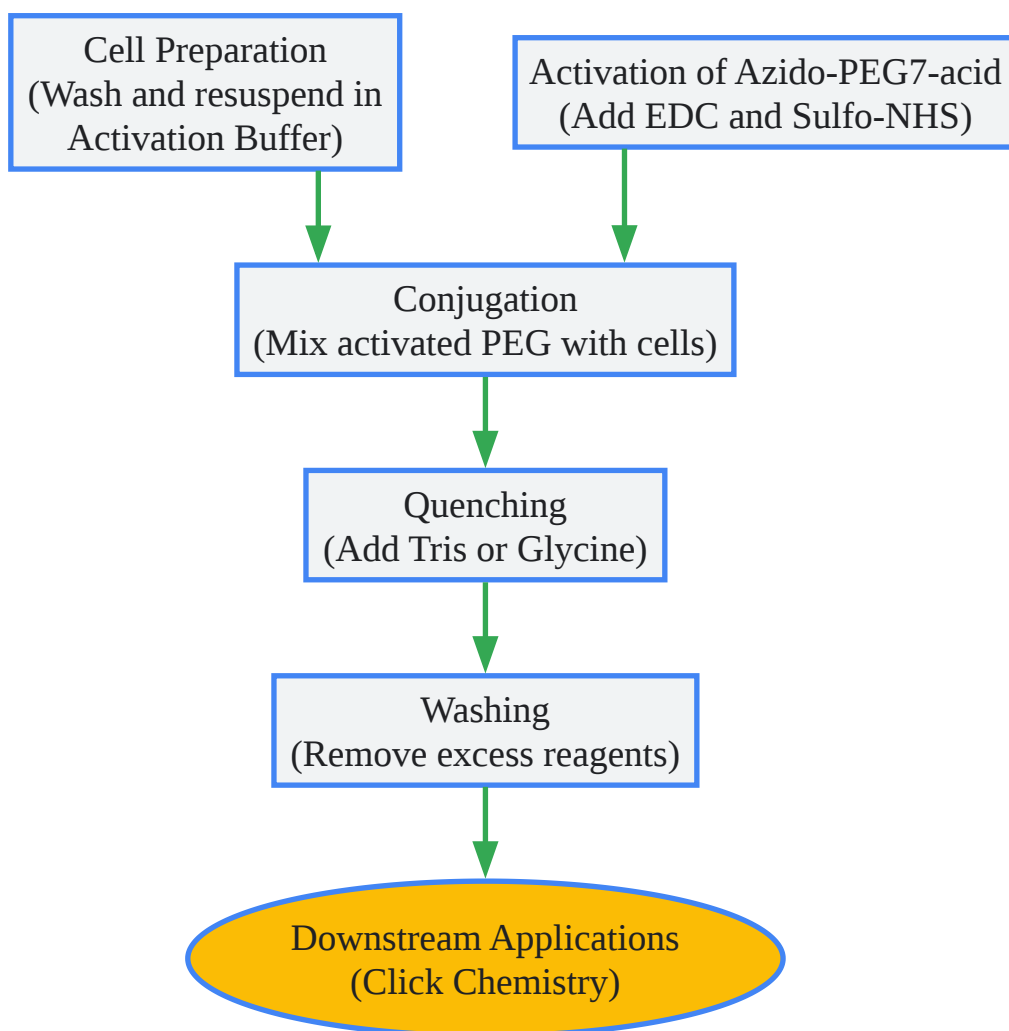
- PBS containing 1% Bovine Serum Albumin (BSA)

Procedure:

- Prepare DBCO-Fluorophore Solution:
 - Dissolve the DBCO-fluorophore in DMSO to a stock concentration of 10 mM.
- Click Reaction:
 - Resuspend the azide-labeled cells in PBS with 1% BSA to a concentration of 1×10^6 cells/mL.
 - Add the DBCO-fluorophore stock solution to the cell suspension to a final concentration of 20-50 μ M.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Analysis:
 - Wash the cells three times with PBS containing 1% BSA.
 - Resuspend the cells in an appropriate buffer for analysis.
 - Analyze the labeled cells by flow cytometry or fluorescence microscopy.

Visualizations

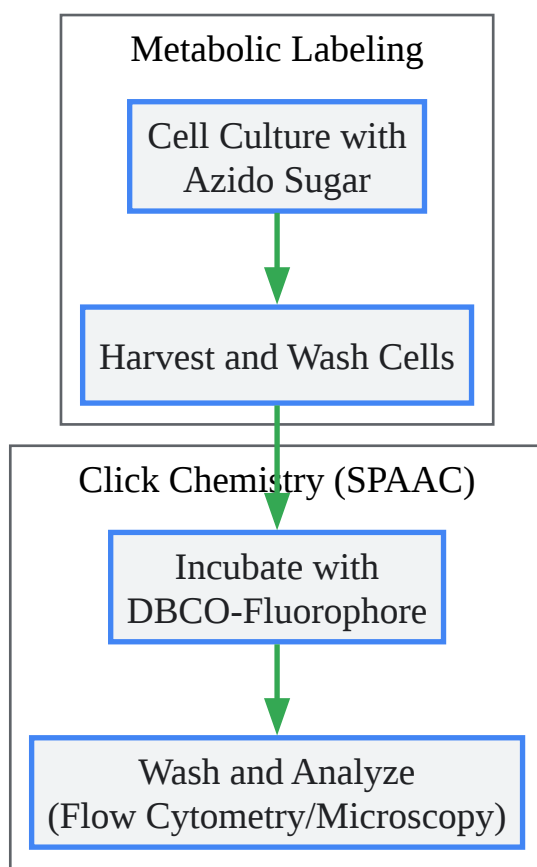
Experimental Workflow: Direct Conjugation



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Caption: Workflow for direct conjugation of **Azido-PEG7-acid** to cell surface amines.

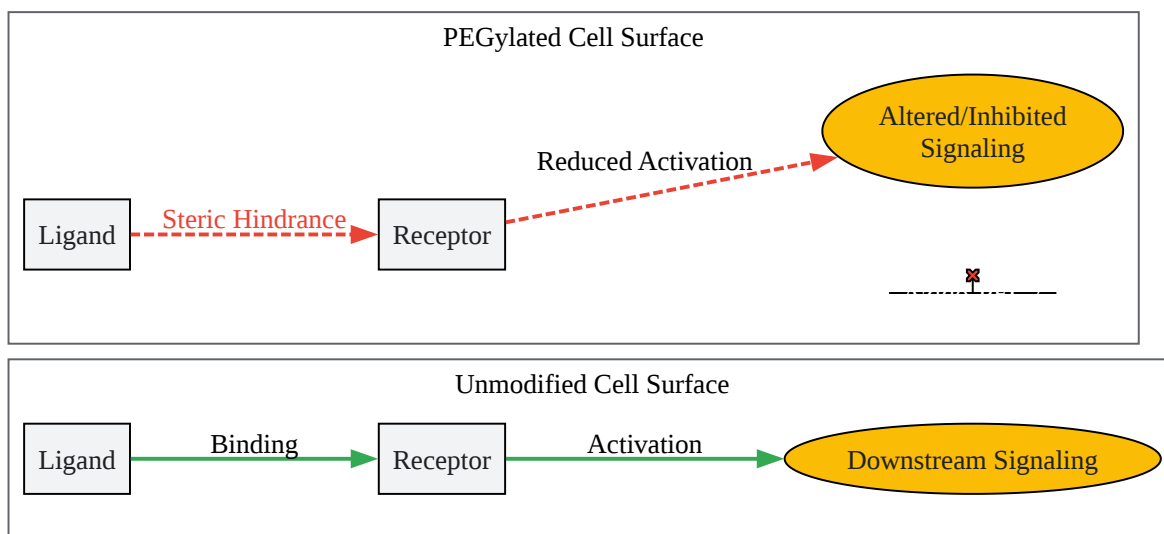
Experimental Workflow: Metabolic Labeling and Click Chemistry



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Caption: Workflow for cell surface modification via metabolic labeling and click chemistry.

Signaling Pathway: Steric Hindrance by Cell Surface PEGylation



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